molecular formula C14H12F3NO2S B11025457 4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 5173-95-5

4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B11025457
CAS No.: 5173-95-5
M. Wt: 315.31 g/mol
InChI Key: OKKLBZGYMORYHE-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C14H12F3NO2S and a molecular weight of 315.316 g/mol . This compound is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation can produce sulfonic acids .

Scientific Research Applications

4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group plays a crucial role in its reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

5173-95-5

Molecular Formula

C14H12F3NO2S

Molecular Weight

315.31 g/mol

IUPAC Name

4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C14H12F3NO2S/c1-10-6-8-11(9-7-10)21(19,20)18-13-5-3-2-4-12(13)14(15,16)17/h2-9,18H,1H3

InChI Key

OKKLBZGYMORYHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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